
Pevisone: A Technical Guide to its Synergistic
Antifungal and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pevisone

Cat. No.: B1217728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pevisone is a topical combination therapy containing econazole nitrate, a broad-spectrum

azole antifungal, and triamcinolone acetonide, a potent corticosteroid. This formulation is

designed to concurrently address the infectious and inflammatory components of cutaneous

fungal infections, offering a synergistic approach to treatment. This technical guide provides an

in-depth overview of the mechanisms of action of Pevisone's active ingredients, available

quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action
Pevisone's efficacy stems from the complementary actions of its two components. Econazole

nitrate exerts its antifungal effect by disrupting the fungal cell membrane, while triamcinolone

acetonide mitigates the associated inflammatory response.

Econazole Nitrate: Antifungal Action
Econazole nitrate, an imidazole derivative, primarily targets the synthesis of ergosterol, an

essential component of the fungal cell membrane. It achieves this by inhibiting the enzyme

lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][2]

This disruption leads to increased cell membrane permeability, leakage of intracellular

contents, and ultimately, fungal cell death.[1][2] Beyond its primary antifungal activity,
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econazole has also been noted to possess anti-inflammatory properties by potentially inhibiting

the synthesis of prostaglandins and leukotrienes.[1]

Triamcinolone Acetonide: Anti-inflammatory Action
Triamcinolone acetonide is a synthetic corticosteroid that effectively suppresses inflammation.

Its mechanism involves binding to glucocorticoid receptors, which then translocate to the

nucleus and modulate the expression of numerous genes involved in the inflammatory

cascade. This leads to the inhibition of pro-inflammatory cytokine production and the

suppression of the activity of immune cells.[1][3]

Synergistic Effects
The combination of an antifungal and a corticosteroid in Pevisone is intended to provide a

synergistic therapeutic effect. The anti-inflammatory action of triamcinolone acetonide rapidly

alleviates symptoms such as itching, redness, and swelling, which are common in fungal skin

infections. This can improve patient compliance with the treatment regimen. Concurrently,

econazole nitrate eradicates the causative fungal pathogen. While the precise molecular basis

of their synergy is not fully elucidated in publicly available literature, the clinical benefit is

attributed to the dual targeting of both the infectious agent and the host's inflammatory

response.

Quantitative Data
The following tables summarize the available quantitative data on the antifungal and clinical

efficacy of the components of Pevisone and similar treatments.

Table 1: In Vitro Antifungal Activity of Econazole
Fungal Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)

Candida albicans 0.016 - 16 0.125 0.5

Candida tropicalis 0.016 - 4 0.25 1

Candida parapsilosis 0.016 - 2 0.125 0.5

Candida glabrata 0.032 - 16 2 8

Candida krusei 0.125 - 16 4 16
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Data extracted from a study on clinical Candida isolates. MIC (Minimum Inhibitory

Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth

of a microorganism after overnight incubation.[4]

Table 2: Clinical Efficacy of Azole Antifungals in Tinea
Corporis

Treatment Group Clinical Cure Rate Comparison

Azoles
Statistically significant

improvement over placebo
Azoles vs. Placebo

Azole and Steroid Combination
Slightly more effective for

clinical cure than azoles alone
Azole + Steroid vs. Azole

Data from a Cochrane systematic review on topical treatments for tinea corporis. Clinical cure

is defined as the resolution of clinical signs and symptoms of the infection.[5][6]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

Pevisone's synergistic effects.

Antifungal Susceptibility Testing: Broth Microdilution for
Trichophyton rubrum
This protocol is adapted from established methods for testing the susceptibility of filamentous

fungi.[7]

a. Inoculum Preparation:

Culture Trichophyton rubrum on Sabouraud dextrose agar at 28-30°C for 7-10 days to allow

for sufficient sporulation.

Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05%

Tween 80.

Gently scrape the surface with a sterile loop.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/Immunofluorescence-analysis-of-NF-kB-activation-in-HaCaT-cells-exposed-to-1MHz-US-HaCaT_fig3_354830642
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198340/
https://www.researchgate.net/publication/266687051_Evidence_based_topical_treatments_for_tinea_cruris_and_tinea_corporis_A_summary_of_a_Cochrane_systematic_review
https://www.benchchem.com/product/b1217728?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15815018/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10

minutes.

Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a

spectrophotometer at 530 nm. This corresponds to an inoculum concentration of

approximately 1-5 x 106 CFU/mL.

Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum

concentration.

b. Microdilution Plate Preparation:

Prepare serial twofold dilutions of econazole nitrate in RPMI 1640 medium in a 96-well

microtiter plate.

The final concentration range should typically span from 0.03 to 16 µg/mL.

Include a drug-free well for growth control and an uninoculated well for sterility control.

c. Inoculation and Incubation:

Add 100 µL of the final inoculum to each well of the microtiter plate.

Incubate the plates at 28-30°C for 4-7 days.

d. Reading the MIC:

The MIC is determined as the lowest concentration of the antifungal agent that causes a

predefined reduction in turbidity (e.g., 80%) compared to the growth control.

In Vitro Anti-inflammatory Activity: Cytokine
Measurement in HaCaT Keratinocytes
This protocol describes a method to assess the anti-inflammatory effects of the test compounds

on a human keratinocyte cell line.[8][9]

a. Cell Culture and Treatment:
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Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5%

CO2 incubator.

Seed the cells in 24-well plates and allow them to adhere overnight.

Induce an inflammatory response by treating the cells with a combination of tumor necrosis

factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) for 24 hours.[9]

Concurrently treat the cells with varying concentrations of econazole nitrate, triamcinolone

acetonide, or their combination. Include appropriate vehicle controls.

b. Cytokine Quantification (ELISA):

After the 24-hour incubation period, collect the cell culture supernatants.

Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using

commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the

manufacturer's instructions.

Briefly, this involves adding the supernatants to antibody-coated plates, followed by the

addition of a detection antibody and a substrate to produce a colorimetric signal.

Measure the absorbance using a microplate reader and calculate the cytokine

concentrations based on a standard curve.

In Vitro Skin Permeation Study: Franz Diffusion Cell
Method
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the active

ingredients through a skin model.

a. Skin Membrane Preparation:

Use excised human or animal skin (e.g., porcine ear skin) as the membrane.

Carefully remove any subcutaneous fat and hair.
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Cut the skin to a size that fits the Franz diffusion cells.

b. Franz Diffusion Cell Setup:

Mount the skin membrane between the donor and receptor chambers of the Franz diffusion

cell, with the stratum corneum facing the donor compartment.

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a

solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface

temperature.

Stir the receptor fluid continuously.

c. Sample Application and Collection:

Apply a finite dose of Pevisone cream to the surface of the skin in the donor chamber.

At predetermined time intervals, collect samples from the receptor fluid and replace with

fresh receptor fluid.

d. Quantification of Permeated Drugs (HPLC):

Analyze the collected samples using a validated High-Performance Liquid Chromatography

(HPLC) method for the simultaneous quantification of econazole nitrate and triamcinolone

acetonide.[10]

The HPLC system should be equipped with a suitable column (e.g., C18) and a detector

(e.g., UV-Vis). The mobile phase composition and flow rate should be optimized for the

separation of the two active ingredients.[10]
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Conclusion
Pevisone offers a dual-action approach for the management of inflammatory fungal skin

infections by combining the antifungal properties of econazole nitrate with the anti-inflammatory

effects of triamcinolone acetonide. The available data support the efficacy of its components

and the clinical benefit of the combination. The experimental protocols provided in this guide

offer a framework for further research into the synergistic mechanisms and clinical applications

of this combination therapy. Further studies are warranted to quantitatively assess the

synergistic interactions between econazole and triamcinolone at a molecular level.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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